N,N'-(4-Hydroxy-1,3-phenylene)bis(4-(dodecyloxy)benzenesulphonamide) N,N'-(4-Hydroxy-1,3-phenylene)bis(4-(dodecyloxy)benzenesulphonamide)
Brand Name: Vulcanchem
CAS No.: 136582-09-7
VCID: VC21170654
InChI: InChI=1S/C42H64N2O7S2/c1-3-5-7-9-11-13-15-17-19-21-33-50-37-24-28-39(29-25-37)52(46,47)43-36-23-32-42(45)41(35-36)44-53(48,49)40-30-26-38(27-31-40)51-34-22-20-18-16-14-12-10-8-6-4-2/h23-32,35,43-45H,3-22,33-34H2,1-2H3
SMILES: CCCCCCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)NS(=O)(=O)C3=CC=C(C=C3)OCCCCCCCCCCCC
Molecular Formula: C42H64N2O7S2
Molecular Weight: 773.1 g/mol

N,N'-(4-Hydroxy-1,3-phenylene)bis(4-(dodecyloxy)benzenesulphonamide)

CAS No.: 136582-09-7

Cat. No.: VC21170654

Molecular Formula: C42H64N2O7S2

Molecular Weight: 773.1 g/mol

* For research use only. Not for human or veterinary use.

N,N'-(4-Hydroxy-1,3-phenylene)bis(4-(dodecyloxy)benzenesulphonamide) - 136582-09-7

Specification

CAS No. 136582-09-7
Molecular Formula C42H64N2O7S2
Molecular Weight 773.1 g/mol
IUPAC Name 4-dodecoxy-N-[3-[(4-dodecoxyphenyl)sulfonylamino]-4-hydroxyphenyl]benzenesulfonamide
Standard InChI InChI=1S/C42H64N2O7S2/c1-3-5-7-9-11-13-15-17-19-21-33-50-37-24-28-39(29-25-37)52(46,47)43-36-23-32-42(45)41(35-36)44-53(48,49)40-30-26-38(27-31-40)51-34-22-20-18-16-14-12-10-8-6-4-2/h23-32,35,43-45H,3-22,33-34H2,1-2H3
Standard InChI Key CSQXGPMRNVVHDI-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)NS(=O)(=O)C3=CC=C(C=C3)OCCCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)NS(=O)(=O)C3=CC=C(C=C3)OCCCCCCCCCCCC

Introduction

Chemical Structure and Identification

N,N'-(4-Hydroxy-1,3-phenylene)bis(4-(dodecyloxy)benzenesulphonamide) is characterized by a hydroxyphenylene core with two benzenesulfonamide groups attached at the 1,3-positions, each bearing a dodecyloxy substituent. The compound's identification and structural properties are summarized in Table 1.

ParameterValue
CAS Registry Number136582-09-7
Molecular FormulaC₄₂H₆₄N₂O₇S₂
Molecular Weight773.1 g/mol
IUPAC Name4-dodecoxy-N-[3-[(4-dodecoxyphenyl)sulfonylamino]-4-hydroxyphenyl]benzenesulfonamide
Alternative Name2,4-Bis(4-(Dodecyloxy)Benzenesulfonamido)Phenol
PubChem Compound ID3086291

The chemical structure features a 4-hydroxyphenyl core scaffold with two sulfonamide groups linked to para-dodecyloxyphenyl moieties. The presence of a hydroxyl group at the 4-position of the central phenylene ring contributes to its hydrogen bonding capabilities, while the long dodecyloxy chains impart significant lipophilicity to the molecule.

Physical and Chemical Properties

The physical and chemical properties of N,N'-(4-Hydroxy-1,3-phenylene)bis(4-(dodecyloxy)benzenesulphonamide) are influenced by its structural components, including the hydroxyl group, sulfonamide linkages, and long alkoxy chains. Table 2 presents the key physicochemical properties of this compound.

PropertyValue
Physical StateSolid
Molecular Weight773.1 g/mol
Standard InChIKeyCSQXGPMRNVVHDI-UHFFFAOYSA-N
Log P (estimated)High (due to dodecyloxy chains)
Hydrogen Bond Donors3 (hydroxyl and two sulfonamide NH groups)
Hydrogen Bond AcceptorsMultiple (sulfonyl and ether oxygens)
SolubilityLikely soluble in organic solvents, poorly water-soluble

The compound contains a central phenolic hydroxyl group, which can participate in hydrogen bonding interactions both as a donor and acceptor. The two sulfonamide groups (-SO₂NH-) serve as hydrogen bond donors through their NH components and as hydrogen bond acceptors through their sulfonyl oxygen atoms. The presence of two long dodecyloxy chains (C₁₂H₂₅O-) contributes significantly to the compound's lipophilicity.

Structural Characterization

Spectroscopic Analysis

While specific spectroscopic data for N,N'-(4-Hydroxy-1,3-phenylene)bis(4-(dodecyloxy)benzenesulphonamide) is limited in the available literature, its structural characterization can be inferred from similar compounds. Based on related sulfonamide derivatives, expected spectroscopic features would include:

  • ¹H NMR: Signals for aromatic protons (δ 6.5-8.0 ppm), sulfonamide NH protons (δ 9-10 ppm), phenolic OH (δ 9-10 ppm), and aliphatic protons from the dodecyloxy chains (δ 0.8-4.0 ppm).

  • ¹³C NMR: Signals for aromatic carbons (δ 110-160 ppm), carbons adjacent to oxygen in the dodecyloxy chains (δ 65-70 ppm), and aliphatic carbons of the dodecyloxy chains (δ 10-35 ppm).

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching (3300-3500 cm⁻¹), O-H stretching (3200-3600 cm⁻¹), S=O stretching (1140-1180 cm⁻¹ and 1300-1350 cm⁻¹), and C-O stretching (1000-1300 cm⁻¹).

Molecular Structure Representation

The molecular structure can be represented by the SMILES notation:
CCCCCCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)NS(=O)(=O)C3=CC=C(C=C3)OCCCCCCCCCCCC

This notation encodes the complete structural information, indicating two dodecyloxy substituents attached to two benzenesulfonamide groups, which are in turn connected to a 4-hydroxy-1,3-phenylene core.

Structure-Activity Relationships

Structure-activity relationship studies of related sulfonamide compounds provide insight into how the structural features of N,N'-(4-Hydroxy-1,3-phenylene)bis(4-(dodecyloxy)benzenesulphonamide) might influence its properties and functions.

Key Structural Features and Their Contributions

Structural FeaturePotential Contribution
Hydroxyl groupHydrogen bonding, potential antioxidant activity, metal chelation
Sulfonamide groupsHydrogen bonding, enzyme binding, biological activity
Dodecyloxy chainsLipophilicity, membrane interactions, self-assembly
1,3-Phenylene coreStructural rigidity, aromatic interactions

The unique combination of these structural elements suggests that N,N'-(4-Hydroxy-1,3-phenylene)bis(4-(dodecyloxy)benzenesulphonamide) might exhibit distinct physical, chemical, and potentially biological properties compared to simpler sulfonamide derivatives.

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